molecular formula C27H34N2O7S B14996242 1-(tert-butyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

1-(tert-butyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

Cat. No.: B14996242
M. Wt: 530.6 g/mol
InChI Key: NLWFTJPWCBONPP-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 3,4,5-TRIETHOXYBENZOATE is a complex organic compound that combines a pyrazole ring with a benzenesulfonyl group and a triethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 3,4,5-TRIETHOXYBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonyl group and the triethoxybenzoate moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques also helps in achieving the desired purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 3,4,5-TRIETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzenesulfinyl derivatives. Substitution reactions can lead to a variety of substituted pyrazole or benzenesulfonyl compounds.

Scientific Research Applications

4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 3,4,5-TRIETHOXYBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 3,4,5-TRIETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to specific receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: This compound shares the triethoxybenzoate moiety but lacks the pyrazole and benzenesulfonyl groups.

    1,2-Dihydro-2,2,4-trimethylquinoline derivatives: These compounds have a similar aromatic structure but differ in their functional groups and overall structure.

Uniqueness

4-(BENZENESULFONYL)-1-TERT-BUTYL-3-METHYL-1H-PYRAZOL-5-YL 3,4,5-TRIETHOXYBENZOATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H34N2O7S

Molecular Weight

530.6 g/mol

IUPAC Name

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3,4,5-triethoxybenzoate

InChI

InChI=1S/C27H34N2O7S/c1-8-33-21-16-19(17-22(34-9-2)23(21)35-10-3)26(30)36-25-24(18(4)28-29(25)27(5,6)7)37(31,32)20-14-12-11-13-15-20/h11-17H,8-10H2,1-7H3

InChI Key

NLWFTJPWCBONPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=NN2C(C)(C)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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